molecular formula C38H22 B1235156 Nonaphene

Nonaphene

Cat. No.: B1235156
M. Wt: 478.6 g/mol
InChI Key: FDJONNIVGBHMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonaphene, systematically named tetrabenzo[a,c,u,w]naphtho[2,3-l]this compound, is a large, dissymmetric polycyclic aromatic hydrocarbon (PAH) synthesized via on-surface cyclodehydrogenation of a soluble precursor on a Au(111) surface under ultra-high vacuum conditions . This compound features three fused aromatic branches, forming a star-shaped topology with extended π-conjugation. Its synthesis involves two annealing steps (200°C and 275°C), which induce cyclodehydrogenation and the formation of three new carbon-carbon bonds. A second conformer, benzodibenzo[7,8,9,10]naphthaceno[2,1-h]phenanthro[9,10-p]hexaphene, is also formed in comparable yields, highlighting the role of molecule-surface interactions in stabilizing hindered intermediates . This compound’s structural complexity and electronic properties make it a candidate for applications in quantum computing, where asymmetric starphenes like [3,3,2]-nonastarphene have been proposed as single-molecule logic gates .

Properties

Molecular Formula

C38H22

Molecular Weight

478.6 g/mol

IUPAC Name

nonacyclo[20.16.0.02,19.04,17.06,15.08,13.024,37.026,35.028,33]octatriaconta-1(38),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36-nonadecaene

InChI

InChI=1S/C38H22/c1-3-7-25-13-31-19-35-21-37-27(15-33(35)17-29(31)11-23(25)5-1)9-10-28-16-34-18-30-12-24-6-2-4-8-26(24)14-32(30)20-36(34)22-38(28)37/h1-22H

InChI Key

FDJONNIVGBHMQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C(=CC4=CC3=CC2=C1)C=CC6=CC7=CC8=CC9=CC=CC=C9C=C8C=C7C=C65

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Nonaphene’s dissymmetric structure contrasts with symmetric starphenes like heptastarphene, enabling unique electronic behaviors.
  • Surface-mediated synthesis (e.g., Au(111)) is critical for stabilizing strained intermediates, unlike solution-phase methods for simpler PAHs .
Electronic and Spectroscopic Properties

This compound’s extended π-system results in distinct electronic properties compared to smaller PAHs:

Property This compound Naphthalene Anthracene [3,3,2]-Nonastarphene
Conjugation Length 12 fused rings 2 fused rings 3 fused rings 9 fused rings
UV-Vis Absorption Broad band >500 nm (predicted) λ_max = 275 nm λ_max = 375 nm λ_max = 450–600 nm
Thermal Stability Stable up to 275°C Sublimates at 80°C Decomposes at 250°C Stable up to 300°C
Application Potential Quantum computing (theoretical) Solvent/industrial precursor Organic electronics NAND logic gates

Spectroscopic Data :

  • This compound: Predicted to exhibit strong 13C-NMR shifts (δ 120–140 ppm for aromatic carbons) and IR absorption at 1600 cm⁻¹ (C=C stretching) based on analogous PAHs .
  • Naphthalene : Well-characterized mass spectrum with m/z = 128 (M⁺) and fragments at m/z = 102 (loss of C₂H₂) .
Functional and Application Comparisons
  • However, experimental validation is pending .
  • Catalysis: Unlike phosphine-alkene ligands (e.g., in transition metal catalysis), this compound lacks heteroatoms, limiting its direct catalytic utility but enabling charge transport in organic semiconductors .
  • Environmental Impact: this compound’s stability contrasts with smaller PAHs (e.g., naphthalene), which are volatile and linked to ecological toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.